molecular formula C7H12ClN B2864085 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride CAS No. 2137883-71-5

1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride

Cat. No. B2864085
CAS RN: 2137883-71-5
M. Wt: 145.63
InChI Key: TWYNSMILZPSAFN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2137883-71-5 . It has a molecular weight of 145.63 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride is 1S/C7H11N.ClH/c1-2-4-7(8)5-3-6-7;/h1H,3-6,8H2;1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride are not available, similar compounds have been used in Sonogashira cross-coupling reactions .

Scientific Research Applications

Organic Synthesis

1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride: is a valuable compound in organic synthesis, particularly in the construction of cyclobutane derivatives. Its structure allows for the introduction of the cyclobutyl group into larger molecules, which can be pivotal in the synthesis of complex organic compounds. The alkyne functionality also offers a reactive site for various catalytic reactions, such as the Sonogashira cross-coupling , which is instrumental in forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

Pharmacology

In pharmacology, this compound’s utility lies in its potential as a building block for pharmacophores. It can be used to synthesize molecules with significant biological activity. For instance, its incorporation into 1,2,3-triazoles has been explored for antifungal activity testing against strains like Candida albicans and Rhizopus oryzae . This showcases its versatility in contributing to the development of new antimicrobial agents.

Medicinal Chemistry

The amine and alkyne groups present in 1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride make it a candidate for the synthesis of various medicinal compounds. It can act as an intermediate in the creation of molecules designed to interact with biological systems, potentially leading to new treatments for diseases. Its structural features are beneficial for creating compounds with desired pharmacokinetic properties .

Biochemistry

In biochemistry, the compound can be used to modify peptides and proteins. The alkyne group is particularly useful in bioconjugation techniques, such as click chemistry, which is a powerful tool for attaching probes or other molecules to specific sites on biomolecules. This can be crucial for studying biological processes or for developing diagnostic tools .

Materials Science

1-(Prop-2-yn-1-yl)cyclobutan-1-amine hydrochloride: may find applications in materials science due to its potential to act as a monomer or a cross-linker in polymer synthesis. The presence of reactive groups allows it to be incorporated into polymeric chains, contributing to the development of new materials with unique mechanical and chemical properties .

Chemical Engineering

In chemical engineering, this compound can be involved in process optimization for the synthesis of various chemicals. Its reactivity can be harnessed to improve yields, reduce reaction times, and enhance the selectivity of chemical processes. It can also be a key component in the design of catalysts or in the development of green chemistry protocols .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

1-prop-2-ynylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-4-7(8)5-3-6-7;/h1H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYNSMILZPSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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